6-bromo-3-(4-(4-(4-chlorophenyl)piperazin-1-yl)-4-oxobutyl)quinazoline-2,4(1H,3H)-dione
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Description
6-bromo-3-(4-(4-(4-chlorophenyl)piperazin-1-yl)-4-oxobutyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H22BrClN4O3 and its molecular weight is 505.8. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
A study by (Babu, Srinivasulu, & Kotakadi, 2015) reported the synthesis of novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide derivatives, which displayed potential antimicrobial activity against various bacterial and fungal strains.
Chemical Synthesis and Interactions
The work of (Kuryazov et al., 2010) focused on the synthesis of 6-bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione and its interactions with different nucleophilic reagents.
Pharmaceutical Utility
In (Kornylov et al., 2017), the authors discussed the pharmaceutical significance of the 2-amino-3H-quinazolin-4-one scaffold and proposed a new method for synthesizing 6-nitro-2-(4-Boc-piperazin-1-yl)-3H-quinazolin-4-one.
Antitumor Activity
Research by (Li et al., 2020) showed that quinazoline derivatives containing piperazine moieties exhibit potent antiproliferative activities against various cancer cell lines.
Hypotensive Agents
The study by (Eguchi et al., 1991) synthesized 3-(2-Chlorophenyl)-6-ethoxycarbonyl-5,7-dimethyl-2,4(1H,3H)-quinazoline dione derivatives and evaluated their hypotensive activities.
Antiviral and Cytotoxic Activity
Dinakaran, Selvam, Declercq, & Sridhar (2003) investigated the synthesis of 6-bromo-2,3-disubstitued-4(3H)-quinazolinones for their antiviral activity and cytotoxicity, revealing that some compounds exhibited potential against specific viruses.
Antibacterial and Antifungal Studies
In (Vidule, 2011), substituted 4-arylidene-3-methyl-1H-pyrimido[6,1-b]quinazoline-1,10(4H)-diones were synthesized and showed promising antibacterial and antifungal activities.
Characterization and Biological Evaluation
(Kale & Durgade, 2017) synthesized and characterized various quinazoline derivatives, with one showing significant antimicrobial activity.
Spectroscopic and Docking Studies
The research by (Murugesan et al., 2021) involved the synthesis and characterization of 1,5-bis(4-chlorophenyl)-3-(2-(4-methylpiperazin-1-yl)quinolin-3-yl)pentane-1,5-dione, with a focus on its biological activity elucidated through molecular docking studies.
Microwave Synthesis and Antimicrobial Study
In (Raval, Desai, & Desai, 2012), the authors described the microwave synthesis of new pyrazolyl-oxopropyl-quinazolin-4(3H)-one derivatives and their antimicrobial activity.
Synthesis of Functionalized Quinazolin-4-ones
(Akl, El-Sayed, & Saied, 2017) focused on synthesizing highly functionalized quinazolin-4-ones with different substituents, showing good to moderate antibacterial activity.
Anti-Breast Cancer Agents
Solomon, Hu, & Lee (2010) designed and synthesized a novel class of 4-piperazinylquinoline derivatives based on the isatin scaffold, evaluating their cytotoxic effects on human breast tumor cell lines.
Synthesis and Cytotoxic Evaluation
(Poorirani et al., 2018) synthesized novel quinazolinone derivatives and assessed their cytotoxic activity against cancer cell lines, with some compounds showing significant activity.
Novel Triazole-Thione Derivative
The novel compound 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione synthesized by (Wujec & Typek, 2023) was characterized by various spectroscopic methods.
Anti-Inflammatory and Analgesic Properties
(Mohamed et al., 2009) synthesized a series of quinazolinone derivatives, finding some with promising anti-inflammatory and analgesic activities in experimental animals.
Antiasthmatic Activity of Xanthene Derivatives
In (Bhatia et al., 2016), 1,3-dimethyl-7-[2-(piperazin-1-yl)acetyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione derivatives were synthesized and evaluated for antiasthmatic activity, with significant activity observed.
Quality Control Methods
(Danylchenko et al., 2018) developed quality control methods for a compound related to 6-bromo-3-(4-(4-(4-chlorophenyl)piperazin-1-yl)-4-oxobutyl)quinazoline-2,4(1H,3H)-dione, emphasizing its potential as an antimalarial agent.
Synthesis and Antibacterial Affinity
The synthesis and antibacterial activity of some 2,3-disubstituted 6-bromo-4(3H)-quinazolinones were described by (Badr, El-Sherief, & Mahmoud, 1980), indicating their considerable efficacy against bacterial infections.
Properties
IUPAC Name |
6-bromo-3-[4-[4-(4-chlorophenyl)piperazin-1-yl]-4-oxobutyl]-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22BrClN4O3/c23-15-3-8-19-18(14-15)21(30)28(22(31)25-19)9-1-2-20(29)27-12-10-26(11-13-27)17-6-4-16(24)5-7-17/h3-8,14H,1-2,9-13H2,(H,25,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBMVIRMWFDDBTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)CCCN3C(=O)C4=C(C=CC(=C4)Br)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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